6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide
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Overview
Description
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.
Substitution Reactions: Introduction of the 2-ethylphenyl and 3-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the methyl group on the quinoline ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C26H23BrN2O2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23BrN2O2/c1-4-17-8-5-6-11-23(17)29-26(30)22-15-24(18-9-7-10-20(13-18)31-3)28-25-16(2)12-19(27)14-21(22)25/h5-15H,4H2,1-3H3,(H,29,30) |
InChI Key |
BXWNQRHWUPFMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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